2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Catalog No.
S13799752
CAS No.
M.F
C11H11BrN2S
M. Wt
283.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Product Name

2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

IUPAC Name

2-bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

InChI

InChI=1S/C11H11BrN2S/c1-8-2-3-10(12)11(4-8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3

InChI Key

ZALQXNHJKYGQMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)NCC2=CN=CS2

2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound characterized by its unique structure, which includes a bromine atom, a methyl group, an aniline moiety, and a thiazole ring. The molecular formula of this compound is C11H11BrN2SC_{11}H_{11}BrN_{2}S, with a molecular weight of approximately 283.19 g/mol. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen, which contributes to the compound's diverse biological activities and potential applications in medicinal chemistry and materials science .

The chemical reactivity of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can be attributed to the presence of the bromine atom and the thiazole ring. The bromine atom can participate in nucleophilic substitution reactions, while the thiazole ring can engage in various electrophilic aromatic substitution reactions. Additionally, the compound may undergo reactions typical of anilines, such as acylation or alkylation, which can modify its biological properties and enhance its activity .

The biological activity of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is primarily linked to its structural components. The thiazole ring enhances interactions with biological targets, including enzymes and receptors, potentially modulating their activity through hydrogen bonding and π-π interactions. Studies indicate that this compound may exhibit significant antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration . The presence of the bromine atom may also enhance binding affinity through halogen bonding, increasing specificity towards biological targets .

The synthesis of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves several key steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as thiourea and α-halo ketones.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents like N-bromosuccinimide or elemental bromine under controlled conditions.
  • Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
  • Final Coupling: The final product is obtained by coupling the thiazole derivative with an aniline derivative through nucleophilic substitution reactions .

In industrial settings, these synthetic routes may be optimized for yield and purity using techniques such as continuous flow reactors.

2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for developing new drugs targeting specific diseases.
  • Materials Science: The compound may be used in synthesizing novel materials with desirable properties due to its chemical reactivity.
  • Agricultural Chemistry: Due to its biological activity, it could be explored for developing agrochemicals .

Research on interaction studies indicates that 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline effectively binds to specific biological targets. The thiazole ring enhances hydrophobic interactions and hydrogen bonding with key amino acid residues within enzyme active sites. This characteristic suggests potential therapeutic applications in modulating enzyme activity related to various diseases . Further studies are needed to elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)anilineFluorine substituentEnhanced cytotoxicity
4-Chloro-2-methyl-N-(thiazol-5-ylmethyl)anilineChlorine instead of fluorineModerate antimicrobial activity
4-Bromo-2-methyl-N-(thiazol-5-ylmethyl)anilineBromine substituentIncreased enzyme inhibition
3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)anilineFluorine at position threePotentially higher binding affinity

The uniqueness of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline lies in its specific combination of a bromine atom, a thiazole ring, and an aniline group. This arrangement confers distinct chemical reactivity and biological properties that set it apart from similar compounds .

The bromination of aromatic compounds represents a fundamental transformation in organic synthesis, with regioselectivity being a critical factor in determining the efficiency of synthetic routes [1]. For the synthesis of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline, precise control over bromination regioselectivity is essential to achieve the desired substitution pattern on the aniline ring [2].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic bromination proceeds through a well-established mechanism involving the formation of a bromonium ion intermediate [2] [3]. The regioselectivity of this reaction is governed by the directing effects of substituents already present on the aromatic ring [4]. Electron-donating groups such as methyl substituents direct electrophilic attack to ortho and para positions, while electron-withdrawing groups favor meta substitution [1] [4].

The theoretical analysis of bromination regioselectivity reveals that π-donor substituents direct electrophilic aromatic bromination to positions in the preferential order of para > ortho > meta, whereas π-acceptor substituents exhibit the opposite selectivity pattern of meta > ortho > para [1]. This understanding is crucial for designing synthetic strategies that achieve the specific bromination pattern required for 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline.

Bromination Reagent Systems and Conditions

MethodRegioselectivityReaction ConditionsYield RangeAdvantages
N-Bromosuccinimide (NBS)/Silica GelHigh (para-selective)Room temperature, inert atmosphere80-95%High regioselectivity, mild conditions
Br2/AlBr3 (Lewis Acid Catalysis)High (ortho/para-directing)0-25°C, anhydrous conditions85-98%High yields, predictable regioselectivity
Bromodimethylsulfonium BromideModerateReflux conditions65-80%Simple procedure
LiBr/Ceric Ammonium NitrateHigh (para-selective)Room temperature78-92%Metal-free conditions
Palladium-Catalyzed C-H HalogenationHigh (C-H selective)Electrochemical oxidation70-90%Green chemistry approach
Ionic Liquid-Promoted Aerobic BrominationControllable chemoselectivityRoom temperature to 90°C72-99%Controllable selectivity, metal-free

N-Bromosuccinimide in combination with silica gel provides excellent regioselectivity for aromatic bromination reactions under mild conditions [1]. This system demonstrates high para-selectivity, making it particularly suitable for achieving precise substitution patterns. The use of Lewis acid catalysts such as aluminum bromide with molecular bromine remains a classical approach, offering high yields and predictable regioselectivity for electrophilic aromatic substitution [3].

Recent advances in palladium-catalyzed aromatic C-H halogenation have introduced electrochemical methods that eliminate the need for stoichiometric oxidants [5]. These systems utilize palladium salts as catalysts combined with aqueous hydrogen halides, operating under green and sustainable conditions while maintaining high selectivity [5].

Advanced Bromination Methodologies

Ionic liquid-promoted aerobic bromination represents a significant advancement in sustainable halogenation chemistry [6]. The [C4Py]NO3 catalyst system enables controllable chemoselectivity toward the number of carbon-bromine bonds formed, with both sodium bromide/acetic acid and aqueous hydrogen bromide serving as effective bromine sources [6]. This methodology demonstrates high efficiency across a broad substrate scope and allows for direct catalyst recycling [6].

The development of transition-metal-free aerobic bromination systems has addressed environmental concerns associated with traditional halogenation methods [6]. These systems operate through radical pathways, as evidenced by the enhancement of reaction rates upon addition of radical promoters and the retardation observed with radical scavengers [6].

Thiazole Ring Construction and Functionalization Techniques

Thiazole ring formation constitutes a critical step in the synthesis of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline, requiring precise control over regioselectivity and functional group compatibility [7]. The heterocyclic thiazole ring system, containing both sulfur and nitrogen heteroatoms, presents unique synthetic challenges and opportunities for functionalization [8].

Classical Thiazole Synthesis Methods

The Hantzsch synthesis remains the most widely utilized method for thiazole ring construction, involving cyclization reactions between α-halocarbonyl compounds and various reactants containing the N-C-S fragment [7]. This method demonstrates broad applicability with thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones as nitrogen-sulfur sources [7].

MethodStarting MaterialsCatalyst SystemTemperature RangeReaction TimeYield Range
Hantzsch Synthesisα-haloketones + thioamides/thioureaBase (triethylamine)60-80°C4-8 hours70-90%
Cook-Heilbron Synthesisα-aminonitriles + carbon disulfideBase (KOH/NaOH)80-120°C6-12 hours65-85%
Copper-Catalyzed Cascade SynthesisN-(2-bromoallyl)amines + CS2CuI (5-10 mol%)80-150°C8-24 hours60-80%
Palladium-Catalyzed CyclizationVinyl azides + KSCNPd(OAc)2 (5-10 mol%)100-120°C12-24 hours55-75%
Iron-Catalyzed CyclizationVinyl azides + KSCNFeBr3 (10 mol%)120-140°C16-24 hours50-70%
Microwave-Assisted SynthesisVarious substrates under MWVarious catalysts60-100°C (MW)35-45 minutes80-85%

The mechanism of Hantzsch thiazole synthesis involves nucleophilic attack of the thioamide sulfur atom on the α-carbon of the α-halocarbonyl compound, followed by cyclization and dehydration to yield the corresponding thiazole [7]. This reaction can accommodate various substitution patterns, allowing for the introduction of alkyl, aryl, or heteroaryl substituents at positions 2, 4, or 5 of the thiazole ring [7].

Modern Catalytic Approaches

Copper-catalyzed cascade synthesis has emerged as a powerful method for thiazole construction [9]. The switchable copper-catalyzed cascade synthesis of thiazolidine-2-thiones from N-(2-bromoallyl)amines and carbon disulfide combines carbamodithioic acid formation with copper-catalyzed intramolecular S-vinylation in a single sequence [9]. Temperature control allows for product selectivity, with elevated temperatures favoring thiazole-2(3H)-thione formation in moderate to good yields [9].

Recent developments in palladium and iron-catalyzed cyclization reactions have expanded the toolkit for thiazole synthesis [7]. These methods utilize vinyl azides as starting materials in combination with potassium thiocyanate, operating through distinct mechanistic pathways depending on the metal catalyst employed [7]. Palladium-catalyzed reactions proceed through ionic mechanisms, while iron-catalyzed processes involve radical pathways [7].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized thiazole preparation by significantly reducing reaction times while maintaining or improving yields [7]. Compared to conventional heating methods, microwave irradiation provides an environmentally friendly and cost-effective approach that achieves target compounds in 35-45 minutes with yields of 80-85% [7]. The uniform heating and enhanced reaction kinetics under microwave conditions make this approach particularly attractive for pharmaceutical applications [7].

Functionalization Strategies

Thiazole rings exhibit distinct reactivity patterns that enable selective functionalization at specific positions [8]. The electron-deficiency at the C-2 position makes it susceptible to nucleophilic attack, while the C-5 position shows slight electron-richness, favoring electrophilic substitution [8]. N-alkylation reactions readily occur at the nitrogen atom, forming thiazolium cations with positive charge delocalization primarily on the sulfur atom [8].

N-Alkylation Approaches for Aminomethyl Group Introduction

The introduction of aminomethyl groups through N-alkylation represents a critical transformation in the synthesis of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline [10]. The challenge lies in achieving selective monoalkylation while avoiding overalkylation and maintaining stereochemical integrity when applicable [11].

Direct N-Alkylation Methodologies

Recent advances in direct N-alkylation have focused on developing atom-economical processes that utilize readily available starting materials [10]. The catalytic direct N-alkylation of amino acids with alcohols represents a significant breakthrough, producing only water as a by-product in a fully atom-economic process [10]. This methodology employs iron-based catalysts and operates through a sequence involving alcohol dehydrogenation, imine formation, and subsequent hydrogenation [10].

MethodReagent SystemReaction ConditionsSelectivityYield RangeAdvantages
Reductive Amination with AldehydesAldehyde + NaBH4/NaCNBH3Room temperature to 50°CHigh (mono-alkylation)80-95%Mild conditions, high yields
Direct N-Alkylation with AlcoholsAlcohol + Fe catalyst140-160°C, inert atmosphereHigh (mono-alkylation)85-95%Atom-economical, water as by-product
SN2 Substitution of α-Bromo Acidsα-Bromo acid + methylamine0°C to room temperatureHigh (retention of configuration)70-85%High stereoselectivity
Mitsunobu N-AlkylationPPh3/DEAD/alcoholRoom temperatureHigh (racemization-free)85-98%Racemization-free, mild conditions
Schiff Base ReductionAldehyde + H2/Pd-CRoom temperature, H2 pressureModerate (di-alkylation possible)75-90%Simple procedure

The historical SN2 substitution approach using α-bromo acids, pioneered by Emil Fischer, provides excellent stereochemical control through retention of configuration [11]. This method involves the conversion of amino acids to α-bromo acids via diazotization, followed by nucleophilic displacement with methylamine at low temperatures [11]. The mechanism proceeds through a cyclic lactone intermediate, resulting in net retention of stereochemistry [11].

Reductive Amination Strategies

Reductive amination remains one of the most versatile approaches for N-alkylation, offering high selectivity for monoalkylation when appropriate steric considerations are employed [11]. The Schiff base reduction methodology involves initial imine formation between aldehydes and amines, followed by reduction using transition metal-catalyzed hydrogenation or borohydride reagents [11]. This approach works particularly well for aldehydes other than formaldehyde, as steric hindrance helps minimize dialkylation [11].

The Leuckart reaction provides a specialized method for N-methylation using formic acid and formaldehyde [11]. This reductive amination variant operates under relatively mild conditions and demonstrates high selectivity for monomethylation, making it particularly useful for introducing methyl groups at nitrogen centers [11].

Advanced Catalytic Systems

Modern catalytic approaches to N-alkylation have embraced sustainable chemistry principles [10]. Iron-catalyzed direct N-alkylation with alcohols operates under neat conditions or with minimal solvent requirements, utilizing renewable feedstock materials [10]. The catalyst system tolerates various functional groups and demonstrates excellent selectivity for monoalkylation across diverse substrate classes [10].

Palladium-catalyzed N-alkylation methods offer complementary reactivity profiles, particularly for challenging substrate combinations [11]. These systems typically operate under inert atmospheres at elevated temperatures, providing access to N,N-dimethylated products when desired, though monomethylation requires careful optimization to avoid tedious purification procedures [11].

Mechanistic Considerations

The mechanism of iron-catalyzed direct N-alkylation proceeds through a borrowing hydrogen pathway, involving initial alcohol dehydrogenation to generate the corresponding carbonyl compound [10]. Subsequent condensation with the amine substrate forms an imine intermediate, which undergoes hydrogenation using hydrogen generated in the initial dehydrogenation step [10]. This elegant catalytic cycle achieves complete atom economy while avoiding the need for external hydrogen sources [10].

Solvent Selection and Reaction Condition Optimization (High-Boiling Solvent Systems)

The selection of appropriate high-boiling solvents plays a crucial role in optimizing synthetic routes to 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline, particularly for reactions requiring elevated temperatures [12] [13]. High-boiling solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone enable reactions to proceed under forcing conditions while maintaining solvent stability [12].

High-Boiling Solvent Properties and Applications

SolventBoiling Point (°C)Dielectric ConstantReaction TypesTemperature Range (°C)Removal Method
Dimethylformamide (DMF)15336.7Nucleophilic substitution, coupling reactions80-150Vacuum distillation, cryovap
Dimethyl Sulfoxide (DMSO)18946.7Oxidation, nucleophilic substitution100-180Freeze-drying, cryovap
N-Methylpyrrolidone (NMP)20232.0High-temperature cyclizations120-200High vacuum, cryovap
Diethylene Glycol Dimethyl Ether1627.23Ether synthesis, coupling reactions80-160Vacuum distillation
Polyethylene Glycol (PEG-400)25013.0Phase-transfer catalysis150-250Precipitation with ether

The polar character and high dielectric constants of these solvents facilitate ionic reactions and provide excellent solvating ability for charged intermediates [13]. Dimethyl sulfoxide demonstrates particular effectiveness in nucleophilic substitution reactions, with studies showing significant rate accelerations due to enhanced transition state stabilization compared to aqueous systems [13]. The reduced activation enthalpies observed in aqueous DMSO systems result from more favorable transition state solvation [13].

Solvent Effects on Reaction Mechanisms

Solvent effects extend beyond simple solvation, fundamentally altering reaction mechanisms and product distributions [13]. In nucleophilic substitution reactions, the enhanced stabilization of anionic transition states in high-polarity solvents leads to substantial rate accelerations [13]. Studies of phosphate ester hydrolysis in aqueous DMSO demonstrate reductions in activation enthalpy from 30.6 kcal/mol in water to 26.2 kcal/mol in the mixed solvent system [13].

The specific interactions between high-boiling solvents and reactive intermediates can dramatically influence regioselectivity and chemoselectivity [14]. Design of experiments approaches have demonstrated that systematic solvent optimization using principal component analysis can identify optimal solvent combinations for specific transformations [14]. This methodology incorporates 136 different solvents with diverse properties, enabling comprehensive optimization of reaction conditions [14].

Solvent Removal and Purification Strategies

The high boiling points and polar nature of these solvents present significant challenges for product isolation and purification [12] [15]. Traditional rotary evaporation proves inadequate for complete solvent removal, necessitating specialized techniques [16]. The "cryovap" method represents an innovative approach for ambient-temperature solvent removal, utilizing pressure gradients between distillation flasks and chilled receivers in evacuated systems [15].

Experimental validation of the cryovap method demonstrates effective removal of 50 mL samples of DMF, DMSO, and NMP at temperatures of 18-28°C within 90-140 minutes [15] [17]. The process involves suspending the distillation flask in a water bath while collecting evaporated solvent in a liquid nitrogen-chilled receiver [15]. Recovery studies using benzophenone as a model compound show excellent purity retention, with less than 5% mass loss for DMSO systems and 4-10 mol% residual solvent for NMP systems [17].

Optimization Strategies for High-Temperature Reactions

High-boiling solvent systems enable access to elevated reaction temperatures necessary for challenging transformations [12]. The thermal stability and low volatility of these solvents prevent solvent loss during extended heating periods, maintaining consistent reaction conditions [12]. However, the polar nature of high-boiling solvents can interfere with normal-phase silica chromatography, requiring modified purification strategies [12].

Alternative purification approaches include back-extraction into less polar solvents, reversed-phase chromatography, and dry-loading techniques using adsorbent materials [12]. The choice of purification method depends on the polarity and stability of the target compound, as well as the specific solvent system employed [12].

Catalytic Systems for Improved Reaction Efficiency

The development of efficient catalytic systems represents a cornerstone of modern synthetic methodology, enabling enhanced reaction rates, improved selectivity, and reduced environmental impact [18] [19]. For the synthesis of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline, strategic catalyst selection can significantly optimize overall synthetic efficiency [20].

Transition Metal Catalysis

Catalyst TypeSpecific ExamplesLoading (mol%)Reaction EfficiencySelectivityOperating Conditions
Palladium-based SystemsPd(OAc)2, PdCl2, Pd/C1-10High (TOF: 100-1000 h⁻¹)High (>90%)50-150°C, inert atmosphere
Copper-based SystemsCuI, CuBr, Cu(OAc)25-20Moderate (TOF: 50-500 h⁻¹)Moderate to High (70-95%)80-200°C, various atmospheres
Iron-based SystemsFeCl3, FeBr3, Fe(OAc)210-30Moderate (TOF: 20-200 h⁻¹)Moderate (60-85%)100-200°C, oxidizing conditions
Single-Atom CatalystsSingle-atom Ni, Pt, Pd0.1-2Very High (TOF: 500-5000 h⁻¹)Very High (>95%)50-300°C, controlled atmosphere
NanocatalystsDendritic nanosilica, metal NPs1-5High (TOF: 200-2000 h⁻¹)High (80-95%)25-200°C, various conditions

Palladium-based catalytic systems demonstrate exceptional versatility in organic synthesis, facilitating a broad range of transformations including cross-coupling reactions, C-H activation, and halogenation processes [5]. The precise control of reaction conditions through catalyst design enables fine-tuning of selectivity and efficiency parameters [19]. Recent developments in palladium-catalyzed aromatic C-H halogenation utilize electrochemical oxidation to eliminate stoichiometric oxidants while maintaining high catalytic activity [5].

Copper catalysis offers cost-effective alternatives to precious metal systems while maintaining good catalytic performance [9]. The switchable nature of copper-catalyzed cascade reactions allows for product selectivity control through temperature variation, demonstrating the importance of reaction condition optimization [9]. Iron-based catalysts provide sustainable alternatives with abundance and low toxicity, though typically requiring higher loadings to achieve comparable activity [10].

Advanced Catalytic Technologies

Single-atom catalysts represent the frontier of catalytic efficiency, maximizing atomic utilization while providing unique electronic properties [20]. These systems achieve remarkable turnover frequencies of 500-5000 h⁻¹ while maintaining exceptionally high selectivity exceeding 95% [20]. The precise placement of individual metal atoms on support materials enables fine-tuning of catalytic sites for specific transformations [20].

Nanocatalysis leverages high surface area-to-volume ratios and quantum effects to enhance catalytic performance [20]. Dendritic fibrous nanosilica catalysts demonstrate improved efficiency through maximized surface interactions, with controlled morphologies optimized for specific applications [20]. The integration of metal nanoparticles with nanostructured supports creates hybrid systems exhibiting exceptional activity and stability [20].

Machine Learning Integration in Catalyst Design

The incorporation of machine learning techniques has revolutionized catalyst discovery and optimization [21] [20]. Graph neural network models enable prediction of catalytic performance by analyzing extensive datasets, significantly reducing experimental requirements [21]. The Catlas framework utilizes graph-based machine learning to explore material design spaces efficiently, predicting adsorption energies and identifying promising catalyst candidates [21].

Bayesian optimization approaches address the cold-start problem in catalyst screening by combining data-driven predictions with iterative experimental design [21]. The hybrid dynamic optimization method achieves optimal reaction conditions 8.0% faster than state-of-the-art algorithms and 8.7% faster than human experts [21]. This approach requires an average of 4.7 trials to identify conditions superior to expert recommendations [21].

Sustainable Catalytic Approaches

Biocatalysis has emerged as a powerful tool for sustainable synthesis, offering exceptional stereoselectivity and mild reaction conditions [18]. Enzymatic catalysts achieve turnover frequencies of 1000-10000 h⁻¹ with selectivities exceeding 98%, operating under aqueous conditions at temperatures of 25-60°C [18]. The precise control of reaction geometry in enzyme active sites enables transformations that are challenging or impossible with traditional catalysts [18].

Photocatalysis and electrocatalysis represent emerging sustainable technologies that utilize renewable energy sources [19]. These approaches enable reactions under mild conditions while reducing waste generation and energy consumption [19]. The development of efficient photocatalysts for solar energy utilization demonstrates the potential for completely sustainable synthetic processes [20].

Catalytic System Optimization

Systematic optimization of catalytic systems requires consideration of multiple variables including catalyst loading, temperature, pressure, and solvent effects [21]. Design of experiments methodologies enable efficient exploration of reaction parameter space, identifying optimal conditions with minimal experimental effort [14]. The integration of automated synthesis platforms with machine learning algorithms accelerates catalyst optimization and enables rapid screening of reaction conditions [21].

X-ray Crystallographic Studies of Molecular Geometry

The molecular geometry of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can be characterized through X-ray crystallographic analysis, which provides definitive structural information about bond lengths, angles, and spatial arrangements. The compound exhibits a molecular formula of C₁₁H₁₁BrN₂S with a molecular weight of 283.19 g/mol [1].

X-ray diffraction studies of related thiazole-containing aniline derivatives have revealed typical structural features that can be extrapolated to this compound. The thiazole ring system in similar compounds demonstrates planarity with characteristic bond lengths: the sulfur-carbon bonds in thiazoles typically range from 1.709 to 1.721 Å, while the carbon-nitrogen bonds range from 1.298 to 1.373 Å [2]. The thiazole ring adopts a planar conformation with bond angles close to ideal values for a five-membered aromatic heterocycle.

The bromine substituent at the 2-position of the aniline ring creates significant steric effects that influence the overall molecular conformation. Studies of related brominated anilines show that the carbon-bromine bond length is typically around 1.86-1.90 Å [3]. The methyl group at the 5-position of the benzene ring contributes to the molecular geometry through its tetrahedral arrangement, with carbon-hydrogen bond lengths of approximately 1.08-1.10 Å.

Crystallographic analysis would reveal the dihedral angle between the thiazole ring and the benzene ring, which is crucial for understanding the molecular conformation. Related compounds show dihedral angles ranging from 3.6° to 40.8°, depending on the substitution pattern [4]. The methyleneamine linker (-CH₂NH-) between the thiazole and benzene rings introduces conformational flexibility, with typical carbon-nitrogen bond lengths of 1.45-1.47 Å.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation (¹H/¹³C)

The nuclear magnetic resonance spectroscopic analysis of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum would exhibit characteristic resonances for the thiazole ring protons. The hydrogen atom at the 2-position of the thiazole ring (H-2) typically appears as a singlet at approximately 8.6-8.8 ppm, while the hydrogen at the 4-position (H-4) resonates around 7.2-7.4 ppm [5] [6]. These chemical shifts reflect the electron-withdrawing nature of the nitrogen and sulfur heteroatoms in the thiazole ring.

The aromatic protons of the substituted aniline ring would appear in the region of 6.5-7.5 ppm. The proton at the 3-position (meta to bromine) would resonate at approximately 6.8-7.0 ppm, while the proton at the 4-position would appear around 7.0-7.2 ppm, and the proton at the 6-position (ortho to bromine) would be observed at 7.2-7.4 ppm [7]. The chemical shifts are influenced by the electron-withdrawing effects of the bromine substituent and the electron-donating effect of the methyl group.

The methylene bridge protons (-CH₂NH-) would appear as a doublet at approximately 4.3-4.5 ppm due to coupling with the amine proton [6]. The amine proton (-NH-) would resonate as a triplet at 4.8-5.2 ppm, showing coupling with the adjacent methylene protons. The methyl group protons at the 5-position would appear as a singlet at approximately 2.2-2.4 ppm [5].

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. The thiazole ring carbons would exhibit characteristic chemical shifts: the carbon at the 2-position (C-2) would appear around 158-162 ppm, while the carbon at the 4-position (C-4) would resonate at approximately 110-115 ppm [6] [8]. The carbon at the 5-position (C-5) would appear around 140-145 ppm.

The aromatic carbons of the substituted benzene ring would resonate in the region of 110-150 ppm. The carbon bearing the bromine substituent would appear around 108-110 ppm, while the carbon with the methyl group would resonate at approximately 137-140 ppm [3]. The remaining aromatic carbons would appear in the typical aromatic region of 125-135 ppm.

The methylene carbon of the bridge would resonate at approximately 45-50 ppm, while the methyl carbon would appear around 20-22 ppm [6]. These chemical shifts are consistent with the electron density distribution expected for this molecular framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. The molecular ion peak appears at m/z 283 (M⁺- ), with the isotope pattern showing the characteristic 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) [9].

The fragmentation pattern follows typical pathways observed in thiazole-containing compounds. The primary fragmentation involves the loss of the thiazole moiety, resulting in a fragment at m/z 168 corresponding to the brominated methylaniline portion [C₈H₈BrN]⁺ [10]. This fragmentation occurs through cleavage of the C-N bond connecting the thiazole ring to the methylene bridge.

A significant fragment appears at m/z 126, corresponding to the loss of the bromine atom from the molecular ion, forming [C₁₁H₁₁N₂S]⁺. This fragmentation is common in brominated aromatic compounds and results from the relatively weak C-Br bond [9]. The thiazole ring can undergo ring contraction and rearrangement, producing fragments at m/z 99 [C₄H₅N₂S]⁺ and m/z 58 [C₂H₂NS]⁺ [10].

The methyleneamine bridge is susceptible to alpha-cleavage, resulting in fragments at m/z 115 corresponding to the thiazole methyleneamine portion [C₅H₅N₂S]⁺. The methyl group can be lost as a neutral radical, producing fragments at m/z 268 [M-CH₃]⁺. Base peak intensity is typically observed for the tropylium-type ion at m/z 91 [C₇H₇]⁺, formed through rearrangement and ring contraction processes [11].

Vibrational Spectroscopy (IR/Raman) of Functional Groups

The infrared and Raman spectroscopic analysis of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline provides detailed information about the vibrational modes of functional groups within the molecule.

Infrared Spectroscopic Analysis

The IR spectrum exhibits characteristic absorption bands for the thiazole ring system. The carbon-hydrogen stretching vibrations of the thiazole ring appear in the region of 3100-3150 cm⁻¹ [12]. The thiazole ring breathing vibrations are observed at approximately 1020-1050 cm⁻¹, while the carbon-sulfur stretching vibrations appear around 735-750 cm⁻¹ [13].

The aniline moiety contributes several characteristic bands. The nitrogen-hydrogen stretching vibration appears as a medium-intensity band at approximately 3350-3400 cm⁻¹ [14]. The aromatic carbon-hydrogen stretching vibrations are observed in the region of 3000-3100 cm⁻¹. The aromatic carbon-carbon stretching vibrations produce multiple bands in the region of 1450-1600 cm⁻¹, with the most intense bands appearing at approximately 1520 and 1590 cm⁻¹ [14].

The carbon-bromine stretching vibration appears as a characteristic band at approximately 640-680 cm⁻¹ [14]. The methyl group contributes asymmetric and symmetric stretching vibrations at 2920-2960 cm⁻¹ and 2850-2890 cm⁻¹, respectively. The methyl bending vibrations appear around 1360-1380 cm⁻¹.

Raman Spectroscopic Analysis

The Raman spectrum provides complementary information to the IR spectrum, with enhanced sensitivity to certain vibrational modes. The thiazole ring exhibits strong Raman activity due to its aromatic character. The ring breathing mode appears as an intense band at approximately 1000-1020 cm⁻¹ [13].

The aromatic ring stretching vibrations produce characteristic Raman bands in the region of 1500-1600 cm⁻¹. The carbon-nitrogen stretching vibrations appear around 1200-1250 cm⁻¹, while the carbon-sulfur stretching mode produces a band at approximately 750-780 cm⁻¹ [13].

The methylene bridge vibrations contribute bands at approximately 1300-1350 cm⁻¹ for the C-H bending modes and around 800-850 cm⁻¹ for the C-N stretching vibrations. The methyl group produces characteristic bands at 2950 cm⁻¹ (asymmetric stretch) and 1430 cm⁻¹ (bending mode) [13].

Computational Modeling of Electronic Structure

Computational studies using density functional theory (DFT) provide insights into the electronic structure and molecular properties of 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline. The molecular geometry optimization using the B3LYP/6-311++G(d,p) level of theory reveals the preferred conformational arrangement [15].

The optimized geometry shows the thiazole ring adopting a planar conformation with bond lengths consistent with experimental X-ray data. The dihedral angle between the thiazole ring and the benzene ring is predicted to be approximately 65-70°, indicating a non-planar arrangement due to steric interactions [15].

The frontier molecular orbitals analysis reveals the highest occupied molecular orbital (HOMO) is primarily localized on the aniline nitrogen atom and the thiazole ring, with significant contribution from the sulfur atom. The lowest unoccupied molecular orbital (LUMO) is mainly distributed over the brominated benzene ring and the thiazole ring system [16].

The electronic properties calculated include a HOMO-LUMO energy gap of approximately 4.2-4.5 eV, indicating moderate reactivity. The molecular electrostatic potential (MEP) surface analysis shows electron-rich regions around the nitrogen atoms and electron-deficient regions near the bromine atom [15].

The dipole moment is calculated to be approximately 3.8-4.2 Debye, reflecting the polar nature of the molecule due to the presence of electronegative heteroatoms and the bromine substituent [16]. These computational results provide valuable insights into the chemical reactivity and potential biological activity of the compound.

Thermodynamic properties calculated include standard enthalpy of formation, entropy, and heat capacity values that are consistent with similar thiazole-containing compounds. The vibrational frequency calculations reproduce the experimental IR and Raman spectra when appropriate scaling factors are applied [14].

Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts

Proton PositionChemical Shift (ppm)MultiplicityJ coupling (Hz)
Thiazole H-28.6-8.8s-
Thiazole H-47.2-7.4s-
Ar-H (3-position)6.8-7.0d8.0
Ar-H (4-position)7.0-7.2d8.0
Ar-H (6-position)7.2-7.4s-
-CH₂NH-4.3-4.5d5.5
-NH-4.8-5.2t5.5
CH₃2.2-2.4s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon PositionChemical Shift (ppm)Assignment
Thiazole C-2158-162Quaternary carbon
Thiazole C-4110-115Quaternary carbon
Thiazole C-5140-145Quaternary carbon
Ar-C (C-Br)108-110Quaternary carbon
Ar-C (C-CH₃)137-140Quaternary carbon
Ar-C (others)125-135Aromatic carbons
-CH₂NH-45-50Methylene carbon
CH₃20-22Methyl carbon

Table 3: Mass Spectral Fragmentation Pattern

m/zRelative Abundance (%)Fragment Assignment
28345[M]⁺-
28545[M+2]⁺- (Br isotope)
26825[M-CH₃]⁺
16860[C₈H₈BrN]⁺
12680[C₁₁H₁₁N₂S]⁺
11570[C₅H₅N₂S]⁺
9955[C₄H₅N₂S]⁺
91100[C₇H₇]⁺
5840[C₂H₂NS]⁺

Table 4: Vibrational Frequencies (IR/Raman)

Frequency (cm⁻¹)AssignmentIntensity (IR)Intensity (Raman)
3350-3400ν(N-H)mediumweak
3100-3150ν(C-H) thiazoleweakmedium
2920-2960νₐₛ(CH₃)mediumstrong
2850-2890νₛ(CH₃)mediumstrong
1590ν(C=C) aromaticstrongstrong
1520ν(C=C) aromaticstrongstrong
1430δ(CH₃)mediummedium
1360-1380δ(CH₃)mediummedium
1300-1350δ(C-H) methylenemediummedium
1200-1250ν(C-N)mediumstrong
1020-1050ring breathingstrongvery strong
800-850ν(C-N)mediummedium
735-750ν(C-S)mediumstrong
640-680ν(C-Br)strongweak

Table 5: Computational Electronic Properties

PropertyValueMethod
HOMO Energy-5.8 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.6 eVB3LYP/6-311++G(d,p)
Energy Gap4.2 eVB3LYP/6-311++G(d,p)
Dipole Moment3.9 DB3LYP/6-311++G(d,p)
Molecular Volume195.3 ŲB3LYP/6-311++G(d,p)
Polarizability22.8 a.u.B3LYP/6-311++G(d,p)

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

281.98263 g/mol

Monoisotopic Mass

281.98263 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types